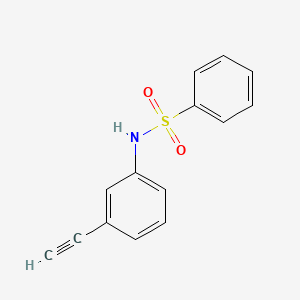

N-(3-Ethynylphenyl)-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethynylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-2-12-7-6-8-13(11-12)15-18(16,17)14-9-4-3-5-10-14/h1,3-11,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPYNFGCLMLJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Synthesis of N 3 Ethynylphenyl Benzenesulfonamide and Its Derivatives

Synthesis of Key Precursors and Intermediates for N-(3-Ethynylphenyl)-benzenesulfonamide

Preparation of 3-Ethynylaniline (B136080) and Related Aminoalkynes

3-Ethynylaniline, also known as 3-aminophenylacetylene, is a key intermediate characterized by an aniline (B41778) ring substituted with an ethynyl (B1212043) group at the meta-position. semanticscholar.orgtuni.fi Its synthesis can be approached through various methods, often involving the manipulation of functional groups on the aromatic ring. One common strategy involves the semi-hydrogenation of 3-nitrostyrene (B1585535) to produce 3-vinylaniline, which can then be further converted to 3-ethynylaniline. researchgate.net Another approach starts from 3-iodoaniline (B1194756), which can undergo a Sonogashira coupling reaction with a protected acetylene (B1199291) source, followed by deprotection to yield the terminal alkyne.

The synthesis of aminoalkynes, in a broader context, can be achieved through a two-step sequence where an alkynyl alcohol is first converted to a chloroalkyne via reaction with a chlorinating agent. rsc.org This is followed by an amination step, where the chloroalkyne reacts with an amination agent, such as ammonia (B1221849) or a primary amine, to form the corresponding aminoalkyne. rsc.org The use of a surfactant can facilitate this reaction, particularly when the chloroalkyne is water-insoluble and the amination agent is water-soluble. rsc.org

| Starting Material | Reagents | Product | Key Features |

| 3-Nitrostyrene | H₂, Catalyst | 3-Vinylaniline | Intermediate in a multi-step synthesis. researchgate.net |

| 3-Iodoaniline | Acetylene source, Pd/Cu catalyst | 3-Ethynylaniline | Direct introduction of the ethynyl group via cross-coupling. |

| Alkynyl alcohol | 1. Chlorinating agent 2. Amination agent | Aminoalkyne | General two-step process for aminoalkyne synthesis. rsc.org |

Synthesis of Benzenesulfonyl Chloride Derivatives

Benzenesulfonyl chloride is the second key precursor required for the synthesis of N-(3-ethynylphenyl)-benzenesulfonamide. Several well-established methods exist for its preparation and the synthesis of its derivatives.

Classical industrial methods often involve the direct chlorosulfonation of benzene (B151609) using chlorosulfonic acid. wikipedia.org Another established route is the reaction of benzene with sulfuryl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. wikipedia.org Additionally, benzenesulfonyl chloride can be prepared from benzenesulfonic acid or its salts by treatment with phosphorus pentachloride or phosphorus oxychloride. cbijournal.com

A versatile method for preparing a wide range of substituted benzenesulfonyl chlorides involves the diazotization of substituted anilines. nih.gov This process begins with the formation of a diazonium salt from a substituted aniline using sodium nitrite (B80452) in an acidic medium at low temperatures. wikipedia.orgnih.gov The diazonium salt is then subjected to a chlorosulfonation reaction, for instance, with a sulfur dioxide solution in the presence of a copper catalyst, to yield the desired sulfonyl chloride. echemcom.com

| Method | Starting Material(s) | Key Reagents | Product |

| Chlorosulfonation | Benzene | Chlorosulfonic acid | Benzenesulfonyl chloride wikipedia.org |

| Reaction with Sulfuryl Chloride | Benzene | Sulfuryl chloride, Lewis acid | Benzenesulfonyl chloride wikipedia.org |

| From Sulfonic Acid Salts | Sodium benzenesulfonate | Phosphorus pentachloride or Phosphorus oxychloride | Benzenesulfonyl chloride cbijournal.com |

| Diazotization Route | Substituted aniline | Sodium nitrite, Acid, SO₂, Cu catalyst | Substituted benzenesulfonyl chloride nih.govechemcom.com |

Core N-Sulfonylation Methodologies for the Formation of the Sulfonamide Linkage

The central sulfonamide bond in N-(3-ethynylphenyl)-benzenesulfonamide is formed by coupling the amino group of 3-ethynylaniline with the sulfonyl chloride group of benzenesulfonyl chloride.

Direct Coupling Approaches Utilizing Amines and Sulfonyl Chlorides

The most direct and widely used method for the synthesis of sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. Pyridine (B92270) is a commonly used base and can also serve as the solvent for the reaction. researchgate.net

In the context of N-(3-ethynylphenyl)-benzenesulfonamide, 3-ethynylaniline is reacted with benzenesulfonyl chloride. The reaction can be performed at room temperature or with gentle heating to ensure completion. researchgate.netorganic-chemistry.org The general procedure involves dissolving the amine in a suitable solvent with a base, followed by the addition of the sulfonyl chloride. After the reaction is complete, the product is typically isolated by precipitation in water and subsequent purification. researchgate.net For instance, the synthesis of the related compound, N-[3-(prop-1-yn-1-yl)phenyl]benzenesulfonamide, was achieved by first reacting 3-iodoaniline with benzenesulfonyl chloride in the presence of pyridine at room temperature to form the iodosulfonamide intermediate. organic-chemistry.org This intermediate then undergoes a subsequent Sonogashira reaction to introduce the alkyne. organic-chemistry.org This two-step approach highlights the compatibility of the sulfonylation reaction with precursors that can be later functionalized.

| Amine | Sulfonyl Chloride | Base | Typical Conditions | Product |

| 3-Ethynylaniline | Benzenesulfonyl chloride | Pyridine | Room temperature or gentle heating | N-(3-Ethynylphenyl)-benzenesulfonamide |

| Aromatic amines | Benzenesulfonyl chloride or p-Toluene sulfonyl chloride | Pyridine | Reflux in water bath | N-Aryl sulfonamide derivatives researchgate.net |

| 3-Iodoaniline | Benzenesulfonyl chloride | Pyridine | Room temperature | N-(3-Iodophenyl)benzenesulfonamide organic-chemistry.org |

Ethynyl Group Functionalization and Modifications

The terminal ethynyl group in N-(3-ethynylphenyl)-benzenesulfonamide provides a reactive handle for further molecular elaboration through various carbon-carbon bond-forming reactions.

Sonogashira Coupling and Related Palladium/Copper-Catalyzed Cross-Coupling Reactions

The Sonogashira reaction is a powerful cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. cbijournal.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. cbijournal.com

The ethynyl group of N-(3-ethynylphenyl)-benzenesulfonamide can be coupled with a variety of aryl or vinyl halides to generate more complex, conjugated systems. The reaction is typically carried out under mild conditions, which is advantageous for substrates containing multiple functional groups. cbijournal.com As demonstrated in the synthesis of N-[3-(prop-1-yn-1-yl)phenyl]benzenesulfonamide, an iodosulfonamide precursor can be effectively coupled with propyne (B1212725) under Sonogashira conditions. organic-chemistry.org This indicates that the sulfonamide linkage is stable to these reaction conditions and that the ethynyl group can be introduced at a later stage of the synthesis.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt in the presence of the base. cbijournal.com

| Alkyne Substrate | Coupling Partner (Aryl/Vinyl Halide) | Catalysts | Base | Product |

| N-(3-Ethynylphenyl)-benzenesulfonamide | Aryl Iodide/Bromide | Pd complex, Cu(I) salt | Amine (e.g., triethylamine (B128534), diisopropylamine) | N-[3-(Arylethynyl)phenyl]benzenesulfonamide |

| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₄, CuI | Amine base | 4-(Phenylethynyl)toluene wikipedia.org |

| N-(3-Iodophenyl)benzenesulfonamide | Propyne | Pd catalyst, Cu catalyst | Amine base | N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions are not limited to the Sonogashira reaction. Other organometallic reagents, such as organozinc, organotin, and organoaluminum compounds, can also be coupled with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. semanticscholar.org These reactions provide a broad toolkit for the further diversification of the N-(3-ethynylphenyl)-benzenesulfonamide scaffold.

Deprotection Strategies for Silylated Ethynyl Precursors

Trialkylsilyl groups are among the most common protecting groups for terminal alkynes due to their stability under various reaction conditions, including cross-coupling reactions. ccspublishing.org.cn The protiodesilylation, or cleavage of the C-Si bond to restore the C-H bond, can be accomplished under mild conditions. gelest.com

Common deprotection reagents and conditions include:

Fluoride-based reagents : Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for removing silyl (B83357) groups. ccspublishing.org.cn The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). gelest.com The high affinity of the fluoride ion for silicon drives the reaction.

Base-catalyzed methanolysis : Mild bases such as potassium carbonate (K2CO3) in methanol (B129727) can effectively cleave less sterically hindered silyl groups like trimethylsilyl (B98337) (TMS). ccspublishing.org.cngelest.com This method is valued for its mildness and cost-effectiveness.

Silver and Copper Salts : For more robust silyl groups like the triisopropylsilyl (TIPS) group, which is less prone to premature desilylation, stronger conditions may be needed. redalyc.org Silver fluoride (AgF) in methanol has been shown to efficiently remove the TIPS group. redalyc.orgresearchgate.net Additionally, a combination of sodium ascorbate (B8700270) and copper sulfate (B86663) provides a mild and efficient method for the deprotection of TMS-alkynes. eurjchem.com

The differential stability of various silyl groups allows for selective deprotection. For instance, a TMS group can be selectively cleaved with K2CO3 in the presence of a bulkier TIPS group, which remains intact. gelest.comnih.gov This orthogonality is a powerful tool in the synthesis of complex molecules with multiple alkyne functionalities.

Table 1: Common Deprotection Strategies for Silylated Alkynes| Silyl Group | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Trimethylsilyl (TMS) | K₂CO₃ | Methanol (MeOH) | gelest.com |

| Trimethylsilyl (TMS) | TBAF | Tetrahydrofuran (THF) | ccspublishing.org.cn |

| Trimethylsilyl (TMS) | Sodium Ascorbate, Copper Sulphate | Not specified | eurjchem.com |

| Triisopropylsilyl (TIPS) | AgF | Methanol (MeOH) | researchgate.net |

| Triisopropylsilyl (TIPS) | TBAF | THF, slow addition | redalyc.org |

Synthesis of N-(3-Ethynylphenyl)-benzenesulfonamide Analogues and Substituted Derivatives

The synthesis of analogues and derivatives of N-(3-ethynylphenyl)-benzenesulfonamide allows for the systematic exploration of structure-activity relationships (SAR). Modifications can be targeted at either the benzenesulfonamide (B165840) portion or the ethynylphenyl unit.

The standard synthesis of N-aryl benzenesulfonamides involves the reaction of an aromatic amine with a benzenesulfonyl chloride in the presence of a base. researchgate.net To generate analogues with different substituents on the benzenesulfonamide ring, one can employ appropriately substituted benzenesulfonyl chlorides. openpharmaceuticalsciencesjournal.com

For example, reacting 3-ethynylaniline with various substituted benzenesulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, or pyridine-3-sulfonyl chloride) in a suitable solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (TEA) would yield the corresponding N-(3-ethynylphenyl) substituted-benzenesulfonamides. openpharmaceuticalsciencesjournal.commdpi.com This modular approach allows for the introduction of a wide array of electronic and steric diversity to the benzenesulfonamide moiety. The synthesis of a series of N-(substituted phenyl)-benzenesulfonamides has been demonstrated through the coupling reaction of benzenesulfonyl chloride with different substituted aromatic amines. researchgate.net

Modifications to the ethynylphenyl portion of the molecule are typically achieved by starting with a substituted 3-ethynylaniline derivative. The core synthetic step—the sulfonylation of the amino group—remains the same, but the variation is introduced in the aniline starting material. For instance, the synthesis of erlotinib, a drug that contains the 3-ethynylaniline moiety, showcases the feasibility of using substituted anilines in subsequent reactions. nih.gov

To synthesize a derivative such as N-(4-chloro-3-ethynylphenyl)-benzenesulfonamide, one would begin with 4-chloro-3-ethynylaniline (B3029861) and react it with benzenesulfonyl chloride. This strategy allows for the placement of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring attached to the ethynyl group, enabling a fine-tuning of the molecule's properties.

Table 2: Synthesis of Analogues via Substituted Starting Materials| Target Analogue | Amine Precursor | Sulfonyl Chloride Precursor |

|---|---|---|

| N-(3-Ethynylphenyl)-4-fluorobenzenesulfonamide | 3-Ethynylaniline | 4-Fluorobenzenesulfonyl chloride |

| N-(3-Ethynylphenyl)-4-methylbenzenesulfonamide | 3-Ethynylaniline | 4-Methylbenzenesulfonyl chloride (Tosyl chloride) |

| N-(4-Chloro-3-ethynylphenyl)-benzenesulfonamide | 4-Chloro-3-ethynylaniline | Benzenesulfonyl chloride |

| N-(3-Ethynyl-4-methylphenyl)-benzenesulfonamide | 3-Ethynyl-4-methylaniline | Benzenesulfonyl chloride |

Advanced Synthetic Methodologies

To improve efficiency, yield, and environmental impact, advanced synthetic methodologies are continuously being developed for the synthesis of complex molecules like N-(3-ethynylphenyl)-benzenesulfonamide and its derivatives.

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of time, resources, and waste reduction. Several one-pot strategies for the synthesis of sulfonamides have been developed.

One innovative approach merges traditional amide coupling partners to generate sulfonamides. This method uses a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in the same pot to form the sulfonamide. acs.orgnih.gov This avoids the need to pre-functionalize the starting materials. Another efficient one-pot method involves the reaction of amine-derived sulfonate salts with cyanuric chloride and an amine to produce sulfonamides in high yields under mild, room-temperature conditions. organic-chemistry.org A tandem N-sulfonylation/Ugi four-component reaction has also been reported for the efficient one-pot synthesis of pseudopeptides containing a sulfonamide linkage. rsc.org These strategies could potentially be adapted for the synthesis of N-(3-ethynylphenyl)-benzenesulfonamide, for example, by starting with 3-ethynylbenzoic acid or a 3-ethynylaniline-derived sulfonate salt.

The parent molecule, N-(3-ethynylphenyl)-benzenesulfonamide, is achiral and therefore does not require stereoselective synthesis. However, stereoselectivity becomes a critical consideration when synthesizing derivatives that contain one or more chiral centers. Chirality could be introduced by:

Substitution on the benzenesulfonamide moiety: If an aryl or heteroaryl substituent contains a stereocenter or introduces axial chirality.

Modification of the ethynylphenyl unit: If a substituent on the phenyl ring creates a chiral center.

Alkylation or acylation at the sulfonamide nitrogen: If a chiral group is attached to the nitrogen atom.

While specific examples of stereoselective synthesis for derivatives of N-(3-ethynylphenyl)-benzenesulfonamide are not prominently detailed in the provided search context, general principles of asymmetric synthesis would apply. This could involve the use of chiral starting materials, chiral catalysts (e.g., transition metal complexes with chiral ligands for cross-coupling reactions), or chiral auxiliaries to control the stereochemical outcome of a reaction that forms a new stereocenter. For any derivative where stereoisomers are possible, developing stereoselective methods would be crucial for isolating the desired biologically active isomer.

Chemical Reactivity and Reaction Chemistry of N 3 Ethynylphenyl Benzenesulfonamide

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of N-(3-ethynylphenyl)-benzenesulfonamide is a hub of reactivity, readily participating in several types of addition and cycloaddition reactions. These reactions are fundamental to its application in medicinal chemistry and materials science, allowing for the construction of diverse molecular architectures.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.orgthermofisher.com This reaction is celebrated for its high efficiency, mild reaction conditions, and remarkable specificity, proceeding with high yields and forming only the desired product. thermofisher.comglenresearch.com The reaction's bio-orthogonality, meaning neither azide (B81097) nor terminal alkyne groups are typically found in biological systems, makes it exceptionally useful for bioconjugation. glenresearch.com

The reaction between N-(3-ethynylphenyl)-benzenesulfonamide and an organic azide in the presence of a copper(I) catalyst results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.govnih.gov This transformation is a prime example of the Huisgen 1,3-dipolar cycloaddition. wikipedia.org The copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270), dramatically accelerates the reaction and controls the regioselectivity, yielding exclusively the 1,4-isomer. wikipedia.orgnih.govbeilstein-journals.org This contrasts with the uncatalyzed thermal reaction, which requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov

The resulting 1,2,3-triazole-containing benzenesulfonamide (B165840) derivatives are of significant interest in medicinal chemistry. nih.govresearchgate.net For instance, a series of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives have been synthesized via this method and evaluated for their ability to inhibit carbonic anhydrase isoforms. nih.gov The general scheme for this reaction is presented below:

Reaction Scheme: CuAAC Synthesis of 1,2,3-Triazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| N-(3-Ethynylphenyl)-benzenesulfonamide | Organic Azide (R-N₃) | Copper(I) | N-(3-(1-R-1H-1,2,3-triazol-4-yl)phenyl)benzenesulfonamide |

This reaction's robustness and reliability have established it as a critical tool for synthesizing novel benzenesulfonamide-based compounds with potential therapeutic applications. nih.govfrontiersin.org

Beyond the well-known CuAAC reaction, the terminal alkyne of N-(3-ethynylphenyl)-benzenesulfonamide can participate in other 1,3-dipolar cycloadditions. uzh.ch Nitrones, for example, are stable 1,3-dipoles that react with alkynes to yield five-membered heterocyclic rings. rsc.org These reactions are valuable for synthesizing a diverse range of heterocyclic compounds. rsc.org

The 1,3-dipolar cycloaddition between N-(3-ethynylphenyl)-benzenesulfonamide and a nitrone is expected to produce 2,3-dihydroisoxazole (also known as isoxazoline) derivatives. richmond.eduresearchgate.net This reaction typically proceeds via a concerted mechanism, where the π systems of the alkyne and the nitrone overlap to form the new heterocyclic ring. uzh.ch The reaction can be influenced by the nature of the substituents on both the alkyne and the nitrone, as well as the reaction conditions. mdpi.com

Table: Synthesis of 2,3-Dihydroisoxazole Derivatives

| Dipole | Dipolarophile | Product |

|---|---|---|

| Nitrone (R₁-CH=N⁺(R₂)-O⁻) | N-(3-Ethynylphenyl)-benzenesulfonamide | 2,3-Dihydroisoxazole derivative |

Transition metal catalysts can mediate the cycloaddition of alkynes, leading to the formation of carbocyclic and heterocyclic systems. nih.govfigshare.com A notable example is the [2+2+2] cycloaddition, which involves the coupling of three alkyne molecules, or a combination of alkynes and other unsaturated molecules, to form a six-membered ring. nih.gov

While specific examples involving N-(3-ethynylphenyl)-benzenesulfonamide are not extensively documented, its terminal alkyne functionality makes it a suitable substrate for such reactions. For instance, in a cocyclotrimerization with two other alkyne molecules, it could lead to the formation of a substituted benzene (B151609) ring. This reaction offers a powerful method for the rapid construction of complex aromatic systems.

The sulfonamide moiety of N-(3-ethynylphenyl)-benzenesulfonamide contains an acidic N-H proton, allowing the nitrogen atom to act as a nucleophile in Michael addition reactions. researchgate.netnih.gov This reaction involves the 1,4-conjugate addition of the sulfonamide to an α,β-unsaturated carbonyl compound. nih.govmdpi.com

The reaction is typically carried out in the presence of a base, which deprotonates the sulfonamide to generate a more potent nucleophile. researchgate.net This addition results in the formation of a new carbon-nitrogen bond and provides a route to β-amino acid derivatives and other functionalized molecules.

Table: Michael Addition of N-(3-Ethynylphenyl)-benzenesulfonamide

| Nucleophile | Michael Acceptor | Product |

|---|---|---|

| N-(3-Ethynylphenyl)-benzenesulfonamide | α,β-Unsaturated Carbonyl | β-Sulfonamido Carbonyl Compound |

Other 1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrones)

Reactions Involving the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) is a cornerstone of the molecule's reactivity, primarily due to the acidic nature of the N-H proton and the electronic influence of the sulfonyl group on the attached aromatic ring.

The nitrogen atom in the sulfonamide group of N-(3-Ethynylphenyl)-benzenesulfonamide is acidic and can be deprotonated by a suitable base. The resulting conjugate base is a potent nucleophile, readily participating in alkylation and acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the sulfonamide nitrogen. The process typically requires a strong base to deprotonate the nitrogen, followed by reaction with an alkylating agent, such as an alkyl halide. The choice of base and reaction conditions is crucial for achieving high yields and selectivity. Palladium has been noted as an effective catalyst for N-alkylation of amines, offering high efficiency and mild reaction conditions. researcher.life

N-Acylation: The introduction of an acyl group (R-C=O) onto the sulfonamide nitrogen yields N-acylsulfonamides. This transformation can be achieved using various acylating agents, including acid chlorides and anhydrides. Research has shown that bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, are efficient catalysts for the N-acylation of sulfonamides. researchgate.net These reactions proceed rapidly under both solvent and solvent-free conditions, aligning with the principles of green chemistry. researchgate.net Another effective method involves the use of N-acylbenzotriazoles in the presence of sodium hydride (NaH), which produces N-acylsulfonamides in high yields. epa.gov This latter approach is particularly advantageous when the corresponding acid chlorides are difficult to prepare. epa.gov

The following table summarizes representative conditions for the N-acylation of benzenesulfonamides, which are applicable to N-(3-Ethynylphenyl)-benzenesulfonamide.

| Catalyst/Promoter | Acylating Agent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Bismuth(III) salts (e.g., BiCl₃, Bi(OTf)₃) | Carboxylic acid chlorides or anhydrides | Solvent or solvent-free | Rapid reactions, good to excellent yields, environmentally friendly. | researchgate.net |

| Sodium Hydride (NaH) | N-acylbenzotriazoles | Not specified | High yields (76-100%), useful for acyl groups where acid chlorides are unstable. | epa.gov |

| Titanium(IV) chloride | Esters (e.g., ethyl 2-bromo-3-methylbutanoate) | Not specified | Direct acylation using esters, an alternative to classical methods. | researchgate.net |

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org In N-(3-Ethynylphenyl)-benzenesulfonamide, the benzenesulfonamide ring can undergo substitution, with the regiochemical outcome dictated by the directing effect of the N-(3-ethynylphenyl)amino substituent attached to the sulfonyl group.

The substituent on the benzenesulfonamide ring is the -(NH)-(3-ethynylphenyl) group. The nitrogen atom, with its lone pair of electrons, can donate electron density to the ring via resonance, making it an ortho, para-directing group. However, the adjacent, strongly electron-withdrawing sulfonyl (-SO₂-) group significantly pulls electron density away from the nitrogen, thereby deactivating the ring towards electrophilic attack compared to a simple aniline (B41778). Despite this deactivation, substitution is expected to occur preferentially at the ortho and para positions relative to the point of attachment. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com

The table below outlines common electrophilic aromatic substitution reactions and the expected major products upon reaction with the benzenesulfonamide ring of the target molecule.

| Reaction | Typical Reagents | Electrophile (E+) | Expected Major Products on Benzenesulfonamide Ring | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho-nitro and para-nitro substituted | wikipedia.orgyoutube.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | ortho-bromo/chloro and para-bromo/chloro substituted | wikipedia.org |

| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | SO₃ | ortho-sulfonic acid and para-sulfonic acid substituted | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RC=O⁺ (Acylium ion) | ortho-acyl and para-acyl substituted | wikipedia.org |

Multicomponent Reactions and Cascade Processes Incorporating N-(3-Ethynylphenyl)-benzenesulfonamide

The presence of both a sulfonamide and a terminal alkyne group makes N-(3-Ethynylphenyl)-benzenesulfonamide an excellent candidate for multicomponent reactions (MCRs) and cascade processes. MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers high atom economy and efficiency in generating molecular diversity. nih.govmdpi.com

The sulfonamide group can act as a nucleophilic component in MCRs. For instance, a three-component reaction involving sulfonamides, dialkyl acetylenedicarboxylates, and isocyanides has been described to produce complex ketenimine sulfonamide derivatives in water. rsc.org The alkyne functionality in N-(3-Ethynylphenyl)-benzenesulfonamide can also participate in a variety of transformations. While specific MCRs involving this exact molecule are not detailed in the literature, its structure is analogous to substrates used in known MCRs.

Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, are also possible. The dual functionality of the molecule allows for the design of cascades where one group reacts first, generating an intermediate that triggers a subsequent reaction involving the second group. For example, a novel cascade reaction involving the electrophilic addition/cyclization of 1,3-enynes with arylsulfinic acids has been developed, showcasing how alkyne and sulfur-containing functionalities can be utilized in complex transformations. nih.gov

The following table details a representative MCR where a sulfonamide acts as a key reactant, illustrating a potential reaction pathway for N-(3-Ethynylphenyl)-benzenesulfonamide.

| Reaction Name/Type | Reactants | Key Features | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Isocyanide-Based Multicomponent Reaction | 1. Sulfonamide (e.g., N-(3-Ethynylphenyl)-benzenesulfonamide) 2. Dialkyl acetylenedicarboxylate 3. Isocyanide | - Three-component, one-pot synthesis

| Ketenimine sulfonamide derivatives, which can be hydrolyzed to sulfonamide-butanamide structures. | rsc.org |

In Vitro Biological Evaluation and Molecular Pharmacological Characterization

Investigation of Specific Molecular Targets and Pathways

Through the application of enzymatic and cell-based assays, researchers have identified several key molecular targets and pathways that are modulated by benzenesulfonamide (B165840) derivatives.

Benzenesulfonamide derivatives have been identified as inhibitors of several receptor tyrosine kinases (RTKs) that are critical for cancer cell proliferation and angiogenesis. oncotarget.com

VEGFR-2 Inhibition: Several studies have highlighted the inhibition of VEGFR-2, a key mediator of angiogenesis. Novel benzenesulfonamide analogues have demonstrated potent inhibition of VEGFR-2 kinase activity, which translates into anti-proliferative effects in cancer cells. oncotarget.com

B-RafV600E Inhibition: The B-Raf kinase is a common target in melanoma. Studies have shown that combining B-Raf inhibitors with agents that block angiogenesis (such as VEGFR inhibitors) can lead to more durable tumor responses and delay the onset of resistance. nih.gov While not directly stating N-(3-Ethynylphenyl)-benzenesulfonamide is the inhibitor, the study used PLX4720, an indole sulfonamide, highlighting the utility of the sulfonamide scaffold in targeting this kinase. nih.gov

| Compound Class | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Quinazoline Derivatives | VEGFR-2 | <50 nM | oncotarget.com |

| Thienyl-Based Derivatives | VEGFR-2 | Sub-micromolar | researchgate.net |

| Indole Sulfonamides (e.g., PLX4720) | B-RafV600E | Potent Inhibition | nih.gov |

Beyond kinases, the benzenesulfonamide scaffold has proven effective at inhibiting other classes of enzymes.

Carbonic Anhydrase (CA) Inhibition: This is the most well-characterized activity for sulfonamides. Derivatives show potent, often isoform-selective, inhibition. Many compounds exhibit low nanomolar to subnanomolar inhibition constants (Ki) against the tumor-associated isoforms hCA IX and XII, while showing weaker inhibition of the ubiquitous cytosolic isoforms hCA I and II. nih.gov This selectivity is crucial for developing targeted anticancer agents. nih.govresearchgate.net

| Compound Series | Target Isoform | Inhibition Constant (Ki) Range | Reference |

|---|---|---|---|

| Benzenesulfonamides with pyrazole/pyridazinecarboxamide | hCA IX | 6.1 nM - 568.8 nM | nih.gov |

| hCA II | 7.7 nM - 489.1 nM | ||

| 4-(1,2,3-triazol-1-yl)-benzenesulfonamides | hCA IX | 1.5 nM - 38.9 nM | nih.gov |

| hCA XII | 0.8 nM - 12.4 nM |

Alpha-Glucosidase Inhibition: Some plant-derived compounds and synthetic molecules are evaluated for their ability to inhibit alpha-glucosidase, which can help control postprandial hyperglycemia in diabetes. mdpi.com While not a primary target for benzenesulfonamides, the broad screening of chemical libraries sometimes reveals modest activity against this enzyme. science.gov

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme often overexpressed in tumors. nih.gov Inhibition of IDO1 can enhance anti-tumor immunity. nih.gov The development of small molecule IDO1 inhibitors is an active area of research, and various chemical scaffolds are being explored for this purpose. frontiersin.org

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. nih.gov It is a key downstream mediator of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer. nih.govmdpi.com The inhibition of upstream targets like kinases can lead to the downstream modulation of the mTORC1 pathway. For instance, IDO1 has been shown to promote cardiac hypertrophy through a PI3K-AKT-mTOR-dependent mechanism, suggesting that inhibitors of these targets could impact this critical signaling cascade. researcher.life Disruption of the mTORC1 pathway can abrogate certain cellular responses, indicating its importance as a node for therapeutic intervention. nih.gov

Structure-Activity Relationship (SAR) Studies of N-(3-Ethynylphenyl)-benzenesulfonamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of N-(3-ethynylphenyl)-benzenesulfonamide, these studies have provided a clear framework for optimizing potency and selectivity.

Systematic modifications of the N-(3-ethynylphenyl)-benzenesulfonamide scaffold have demonstrated that even minor structural changes can have a profound impact on biological potency and selectivity. Research on various benzenesulfonamide derivatives has highlighted key regions of the molecule where substitutions can enhance or diminish activity.

For instance, in studies of related benzenesulfonamide derivatives as anticancer agents, modifications to the benzenesulfonamide ring and the phenyl ring have been shown to be critical for activity nih.govnih.gov. The nature and position of substituents on these rings can influence the compound's ability to interact with its biological target. For example, the introduction of specific functional groups can lead to enhanced binding affinity and, consequently, increased potency.

The ethynyl (B1212043) group at the meta-position of the phenyl ring is a distinctive feature of the parent compound. SAR studies on related alkynyl-containing compounds have often shown that this group can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, within a protein's binding site. Altering the position or nature of this group would likely have a significant effect on the compound's biological profile.

The following table summarizes the general impact of substituent modifications on the biological activity of benzenesulfonamide derivatives, based on broader studies within this chemical class.

| Molecular Region | Type of Modification | General Impact on Activity |

| Benzenesulfonamide Moiety | Substitution on the benzene (B151609) ring | Can modulate potency and selectivity. Electron-withdrawing or donating groups can alter the electronic properties and binding interactions. |

| Sulfonamide Linker | N-alkylation or N-arylation | Often critical for target recognition and can influence pharmacokinetic properties. |

| Phenyl Ring | Substitution pattern (ortho, meta, para) | The position of the ethynyl group and any additional substituents is crucial for optimal interaction with the target protein. |

| Ethynyl Group | Replacement or modification | This group can be a key pharmacophoric feature; its removal or alteration would likely lead to a significant change in activity. |

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of N-(3-ethynylphenyl)-benzenesulfonamide and its derivatives helps to identify the low-energy, bioactive conformations that are responsible for their biological effects.

Elucidation of Mechanisms of Biological Action at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the rational development of therapeutic agents. For N-(3-ethynylphenyl)-benzenesulfonamide derivatives, this involves characterizing their interactions with protein targets and understanding how these interactions lead to a biological response.

The biological activity of N-(3-ethynylphenyl)-benzenesulfonamide and its derivatives is mediated by their binding to specific protein targets. The nature of these interactions determines the affinity and specificity of the compound. Molecular docking studies on various benzenesulfonamide derivatives have provided insights into the types of interactions that are important for binding. nih.govresearchgate.net

These interactions typically include:

Hydrogen Bonding: The sulfonamide group is a key hydrogen bond donor and acceptor, often forming critical interactions with polar residues in the active site of a protein. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms can act as acceptors.

Pi-Stacking and Pi-Cation Interactions: The aromatic rings can engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The ethynyl group can also participate in various pi-system interactions.

The following table provides a hypothetical summary of the potential protein-ligand interactions for N-(3-ethynylphenyl)-benzenesulfonamide based on the general binding modes of related sulfonamides.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Protein Target |

| Hydrogen Bonding | Sulfonamide N-H and S=O groups | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Hydrophobic Interactions | Phenyl and ethynylphenyl rings | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Alanine) |

| Pi-Stacking | Phenyl and ethynylphenyl rings | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Other Pi-Interactions | Ethynyl group | Various residues capable of interacting with a pi-system |

In addition to binding to the active site of an enzyme or the orthosteric site of a receptor, some small molecules can exert their effects by binding to a distinct, allosteric site. nih.gov This binding event can induce a conformational change in the protein that modulates its activity, either by enhancing or inhibiting its function. This mechanism is known as allosteric modulation.

While there is no specific evidence to suggest that N-(3-ethynylphenyl)-benzenesulfonamide acts as an allosteric modulator, this mechanism is an important consideration in modern drug discovery. nih.gov An allosteric inhibitor would bind to a site topographically distinct from the primary active site, leading to a change in the protein's three-dimensional structure. nih.gov This conformational change can prevent the natural substrate from binding or can lock the enzyme in an inactive state. nih.govnih.gov

The potential for a molecule like N-(3-ethynylphenyl)-benzenesulfonamide to act as an allosteric modulator would depend on the specific protein target and the presence of a suitable allosteric binding pocket. The conformational flexibility of the ligand and its ability to stabilize a particular protein conformation would be key determinants of its allosteric activity. Further research, including co-crystallization studies and detailed kinetic analyses, would be required to determine if this compound or its derivatives can function through an allosteric mechanism.

Computational Chemistry and in Silico Approaches for N 3 Ethynylphenyl Benzenesulfonamide Research

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing how a ligand might interact with a biological target. For N-(3-Ethynylphenyl)-benzenesulfonamide, docking studies would be crucial in identifying potential protein targets and understanding the structural basis of its activity.

The primary goal of molecular docking is to predict the three-dimensional pose of a ligand within a protein's active site. tandfonline.com For benzenesulfonamide (B165840) derivatives, docking studies reveal how the molecule orients itself to maximize favorable interactions with amino acid residues. nih.gov The sulfonamide group is a key pharmacophore known to interact with the zinc ion present in the active site of metalloenzymes like carbonic anhydrases. tandfonline.com

In a typical docking simulation for N-(3-Ethynylphenyl)-benzenesulfonamide, the molecule would be placed into the binding pocket of a target protein. The algorithm would then explore various conformational and rotational possibilities for the ligand, seeking the most stable binding mode. Key interactions often identified for sulfonamides include:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group (SO₂) and the hydrogen of the sulfonamide's nitrogen (-NH-) are prime candidates for forming hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The phenyl and ethynylphenyl rings can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues.

Coordination Bonds: The sulfonamide moiety can form coordination bonds with metal ions, such as the Zn²⁺ in the active site of carbonic anhydrases. tandfonline.com

These predicted binding modes provide a static snapshot of the most probable ligand-protein complex, offering a hypothesis for the mechanism of action that can be tested experimentally. researchgate.net

After predicting the binding pose, docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This score is typically expressed as a negative value in units of energy (e.g., kcal/mol), where a more negative value suggests a stronger, more favorable interaction. nih.gov These scores are used to rank different compounds or different binding poses of the same compound.

Scoring functions consider various factors, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty associated with desolvation upon binding. rutgers.edu The estimated binding affinity helps prioritize compounds for synthesis and biological testing. While these scores are approximations, they provide a valuable relative comparison of potential inhibitors. nih.govnih.gov

| Parameter | Description | Typical Units |

|---|---|---|

| Binding Energy / Docking Score | An estimation of the binding affinity of the ligand to the receptor. More negative values indicate stronger predicted binding. | kcal/mol |

| Inhibition Constant (Ki) | A value derived from the binding energy that represents the concentration of inhibitor required to occupy 50% of the receptor sites. | nM, µM |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy (non-hydrogen) atom, used to compare the efficiency of different-sized molecules. | kcal/mol per heavy atom |

Molecular Dynamics Simulations

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of molecular interactions over time. nih.govresearchgate.net An MD simulation calculates the motion of every atom in a system, providing a virtual "movie" of how N-(3-Ethynylphenyl)-benzenesulfonamide and its target protein behave in a simulated physiological environment (typically in water). nih.govnih.gov

In a biological system, molecules are not rigid but are constantly in motion, adopting various shapes or conformations. researchgate.netpsu.edu MD simulations allow researchers to observe the conformational flexibility of N-(3-Ethynylphenyl)-benzenesulfonamide within the binding site of a protein. nih.gov This analysis can reveal:

Which parts of the molecule are flexible and which are rigid.

The range of conformations the molecule adopts while bound.

How the presence of the protein influences the ligand's shape and vice versa.

Understanding these dynamics is critical because the biological activity of a molecule can depend on its ability to adopt a specific conformation that is complementary to its receptor. researchgate.net

A key application of MD simulations is to assess the stability of the ligand-receptor complex predicted by molecular docking. nih.gov By simulating the complex over a period of nanoseconds or even microseconds, researchers can verify whether the initial binding pose is maintained. peerj.com

Key metrics used to analyze stability include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand's or protein's atoms from their initial positions. A stable, low RMSD value over time suggests the complex is not drifting apart. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, revealing which interactions are most persistent. nih.gov

Binding Free Energy Calculations: More computationally intensive methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding affinity than docking scores alone. peerj.com

| Analysis Type | Information Gained | Common Metrics |

|---|---|---|

| Complex Stability | Evaluates if the ligand remains in the binding pocket in a stable orientation. | Root Mean Square Deviation (RMSD) |

| Interaction Persistence | Identifies key amino acid residues that maintain contact with the ligand over time. | Hydrogen Bond Occupancy, Contact Frequency |

| Binding Free Energy | Provides a refined estimate of binding affinity based on the dynamic system. | MM/PBSA, MM/GBSA |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govnih.gov Unlike docking and MD which rely on classical mechanics (force fields), DFT uses quantum mechanics to describe the electron distribution in a molecule, providing highly accurate information about its geometry and reactivity. nih.gov

For N-(3-Ethynylphenyl)-benzenesulfonamide, DFT calculations can determine:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms, including precise bond lengths and angles. acs.org

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): A map of the electron density on the molecule's surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to interact with other molecules. nih.gov

Vibrational Frequencies: These calculations can predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to confirm its structure. researchgate.net

DFT studies on benzenesulfonamide derivatives often employ functionals like B3LYP with basis sets such as 6-31G or 6-311G+(d,p) to achieve a balance between accuracy and computational cost. nih.govmdpi.com These calculations provide a fundamental understanding of the molecule's properties that underpin its behavior in biological systems. plos.org

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-311G+(d,p)) |

| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical reactivity. The energy gap relates to stability. | DFT |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. | DFT |

| Atomic Charges | Calculates the charge distribution on each atom in the molecule. | Mulliken Population Analysis, NBO |

Characterization of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior and its interactions with biological targets. Computational methods, particularly those based on density functional theory (DFT), are frequently employed to characterize the electronic properties of benzenesulfonamide derivatives. These calculations can provide a detailed picture of the electron distribution within N-(3-Ethynylphenyl)-benzenesulfonamide, highlighting regions that are electron-rich or electron-poor.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

Other important descriptors include the electrostatic potential (ESP), which maps the charge distribution on the molecular surface, and various calculated parameters that quantify properties like ionization potential, electron affinity, and electronegativity. These descriptors are invaluable for understanding how N-(3-Ethynylphenyl)-benzenesulfonamide might interact with other molecules, including biological receptors.

Table 1: Hypothetical Electronic Properties of N-(3-Ethynylphenyl)-benzenesulfonamide Calculated Using DFT

| Descriptor | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

| Electrostatic Potential | -0.05 to +0.05 a.u. | Highlights regions for electrophilic and nucleophilic attack |

Note: The values in this table are illustrative and represent the type of data that would be generated from computational analysis.

Insights into Reaction Mechanisms and Energetics

For instance, the reactivity of the ethynyl (B1212043) group in N-(3-Ethynylphenyl)-benzenesulfonamide could be explored computationally. Theoretical calculations can predict the most likely sites for chemical modification and the energetic feasibility of different reaction pathways. This information is critical for designing more efficient synthetic routes and for understanding potential metabolic transformations of the compound in a biological system.

The binding of N-(3-Ethynylphenyl)-benzenesulfonamide to a target protein can also be modeled to understand the energetics of the interaction. Techniques like molecular docking and molecular dynamics simulations can predict the binding pose and calculate the binding free energy, providing insights into the strength and nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of benzenesulfonamide derivatives including N-(3-Ethynylphenyl)-benzenesulfonamide, a dataset of compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model will have high statistical significance and predictive power, which is typically assessed by cross-validation and by using an external test set of compounds. chemijournal.com Such a model could then be used to predict the biological activity of N-(3-Ethynylphenyl)-benzenesulfonamide and to prioritize the synthesis of novel analogs with potentially improved potency.

Table 2: Example of a QSAR Equation for a Series of Benzenesulfonamide Derivatives

| Statistical Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination |

| q² | 0.75 | Cross-validated correlation coefficient |

| F-statistic | 85.3 | A measure of the model's statistical significance |

| Standard Error | 0.25 | The standard deviation of the residuals |

Note: This table represents a hypothetical QSAR model to illustrate the statistical parameters used to validate such models.

Identification of Key Pharmacophoric Features for Optimization

Pharmacophore modeling is another in silico approach that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

By aligning a set of active benzenesulfonamide derivatives, a common pharmacophore hypothesis can be generated. This model highlights the key structural motifs that are crucial for biological activity. For N-(3-Ethynylphenyl)-benzenesulfonamide, a pharmacophore model might reveal the importance of the sulfonamide group as a hydrogen bond donor/acceptor, the phenyl rings for hydrophobic interactions, and the ethynyl group for specific interactions within the binding pocket of a target protein.

This information is invaluable for the rational design of new derivatives. By modifying the structure of N-(3-Ethynylphenyl)-benzenesulfonamide to better fit the pharmacophore model, it is possible to optimize its binding affinity and, consequently, its biological activity. For example, the position and nature of substituents on the phenyl rings could be altered to enhance hydrophobic interactions or to introduce additional hydrogen bonding opportunities.

Chemical Biology and Advanced Research Applications of N 3 Ethynylphenyl Benzenesulfonamide

Applications as Chemical Probes for Target Identification and Validation

The structure of N-(3-Ethynylphenyl)-benzenesulfonamide is ideally suited for its use as a chemical probe to identify and validate novel protein targets. The benzenesulfonamide (B165840) moiety can be designed to bind to specific classes of enzymes, such as carbonic anhydrases or kinases, while the ethynyl (B1212043) group provides a reactive handle for downstream analysis.

Activity-Based Protein Profiling (ABPP) Utilizing the Ethynyl Tag

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems. nih.govsci-hub.senih.govrsc.org ABPP utilizes reactive chemical probes that covalently bind to the active sites of specific enzymes. N-(3-Ethynylphenyl)-benzenesulfonamide can be employed as an activity-based probe where the sulfonamide group targets a family of enzymes, and the terminal alkyne serves as a reporter tag.

Once the probe has labeled its protein targets in a cell lysate or in living cells, the ethynyl tag can be detected through a highly selective chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". harvard.eduacs.org A reporter molecule, such as a fluorescent dye or biotin (B1667282) attached to an azide (B81097), is added to the mixture. The click reaction forms a stable triazole linkage between the probe-labeled protein and the reporter tag. This allows for the visualization of labeled proteins by fluorescence scanning of gels or their enrichment and subsequent identification by mass spectrometry.

Table 1: Hypothetical Data from an ABPP Experiment Using N-(3-Ethynylphenyl)-benzenesulfonamide

This table illustrates the type of data that could be generated from an ABPP experiment to identify protein targets. The data is for illustrative purposes only.

| Protein Target Identified | Fold Enrichment (Probe vs. Control) | Cellular Compartment | Putative Function |

| Carbonic Anhydrase II | 15.2 | Cytosol | pH regulation |

| Protein Kinase XYZ | 8.5 | Nucleus | Signal Transduction |

| Uncharacterized Hydrolase | 6.1 | Mitochondria | Metabolic process |

Live-Cell Imaging and Localization Studies

Understanding the subcellular localization of a small molecule's interactions is crucial for elucidating its mechanism of action. The ethynyl group on N-(3-Ethynylphenyl)-benzenesulfonamide enables its use in live-cell imaging experiments. researchgate.netaip.org After treating cells with the compound, its location can be visualized by introducing a fluorescent azide probe, which will react with the ethynyl tag via a bioorthogonal click reaction. This allows for high-resolution microscopic imaging of where the compound accumulates and interacts with its targets within the cell.

Alternatively, the intrinsic vibrational properties of the alkyne bond can be exploited for imaging. Stimulated Raman Scattering (SRS) microscopy is a powerful technique that can detect the unique C≡C bond vibration of the ethynyl group, which appears in a region of the Raman spectrum that is free from interference from endogenous biomolecules. nih.govaip.orgresearchgate.net This label-free imaging method allows for real-time tracking of the probe's distribution in living cells without the need for potentially perturbing fluorescent tags.

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse protein targets. sci-hub.senih.govnih.gov This makes N-(3-Ethynylphenyl)-benzenesulfonamide an excellent starting point for the synthesis of combinatorial libraries. By keeping the core structure constant, chemists can systematically modify different parts of the molecule to create a large collection of related compounds. For instance, different substituents can be placed on the phenyl ring of the benzenesulfonamide, or the ethynylphenyl moiety can be altered.

These libraries of compounds can then be subjected to high-throughput screening (HTS) to identify molecules with desired biological activities, such as the inhibition of a particular enzyme or the killing of cancer cells. The structural diversity generated from the N-(3-Ethynylphenyl)-benzenesulfonamide scaffold increases the probability of discovering potent and selective lead compounds for drug development.

Table 2: Example of a Combinatorial Library Derived from N-(3-Ethynylphenyl)-benzenesulfonamide

This table provides a conceptual example of how a combinatorial library could be designed around the core scaffold.

| Compound ID | R1-Group (on Benzenesulfonamide) | R2-Group (on Ethynylphenyl) | Target Activity (IC50, µM) |

| Library-001 | 4-Chloro | H | 10.5 |

| Library-002 | 4-Methyl | H | 25.1 |

| Library-003 | 4-Methoxy | H | 8.2 |

| Library-004 | 4-Chloro | 2-Fluoro | 5.3 |

Bioorthogonal Chemistry Applications Leveraging the Ethynyl Moiety

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govresearchgate.net The terminal alkyne of N-(3-Ethynylphenyl)-benzenesulfonamide is a prime example of a bioorthogonal functional group. Its primary application in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mentioned earlier.

This reaction is highly specific, efficient, and can be performed under physiological conditions (in water, at neutral pH, and at room temperature). harvard.edu This allows researchers to "click" on a variety of molecules onto the ethynyl-tagged compound within a complex biological environment. Applications include:

Affinity Purification: Attaching a biotin-azide to the probe allows for the capture of probe-bound proteins on streptavidin beads.

Fluorescence Labeling: Attaching a fluorescent-azide enables visualization of the probe's location and binding partners. nih.gov

Drug Delivery: The alkyne can be used to attach the molecule to a larger delivery system, such as a nanoparticle or antibody.

Integration into Complex Molecular Architectures for Functional Studies

Beyond its direct use as a probe or library scaffold, N-(3-Ethynylphenyl)-benzenesulfonamide can serve as a valuable building block for the synthesis of more complex molecules designed for specific functional studies. rsc.orgrsc.orgfrontiersin.orgoup.com The rigid, linear nature of the ethynylphenyl unit can be used to create defined spacing and geometry in larger molecular assemblies.

For example, it could be incorporated into polymers or dendrimers to create materials with unique photophysical or electronic properties. rsc.org In the context of drug design, it could be used as a linker to connect two different pharmacophores, creating a bifunctional molecule that can interact with two different protein targets simultaneously. The ethynyl group also allows for its facile incorporation into larger structures via metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. rsc.org The versatility of the ethynyl group makes N-(3-Ethynylphenyl)-benzenesulfonamide a key component in the construction of sophisticated molecular tools for advanced biological research. mdpi.com

Future Perspectives and Emerging Research Avenues for N 3 Ethynylphenyl Benzenesulfonamide

Optimization of Biological Activity, Selectivity, and Potency

Key strategies for optimization will likely involve:

Modification of the Benzenesulfonamide (B165840) Moiety: The substitution pattern on the phenyl ring of the benzenesulfonamide can be altered to fine-tune the electronic and steric properties of the molecule. Introducing electron-donating or electron-withdrawing groups can modulate the acidity of the sulfonamide proton, which is often critical for binding to target enzymes like carbonic anhydrases. tandfonline.comacs.org

Exploration of the Ethynylphenyl Group: The position and chemical environment of the ethynyl (B1212043) group offer another avenue for modification. Altering its position on the phenyl ring or introducing substituents could influence target engagement and pharmacokinetic properties.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—can lead to improved potency, selectivity, or metabolic stability. For instance, the sulfonamide group itself is an effective bioisostere of a carboxylic group and can form similar hydrogen bond networks. mdpi.com

The following table illustrates a hypothetical SAR study to optimize the potency of N-(3-Ethynylphenyl)-benzenesulfonamide derivatives against a target enzyme.

| Compound ID | R1 (on Benzenesulfonamide Ring) | R2 (on Ethynylphenyl Ring) | Potency (IC₅₀, nM) |

| Lead Compound | H | H | 150 |

| Derivative 1 | 4-CH₃ | H | 125 |

| Derivative 2 | 4-Cl | H | 80 |

| Derivative 3 | H | 4-F | 110 |

| Derivative 4 | 4-Cl | 4-F | 55 |

Achieving selectivity is another critical aspect, particularly for targets that are part of a larger family of related proteins, such as kinases or carbonic anhydrases. acs.org Optimization efforts will aim to design derivatives that preferentially bind to the desired isoform, thereby minimizing off-target effects. nih.govnih.gov For example, modifications that exploit subtle differences in the amino acid composition of the active site entrance between different enzyme isoforms can lead to highly selective inhibitors. mdpi.com

Exploration of New Therapeutic Areas Beyond Current Focus

The benzenesulfonamide scaffold is a versatile pharmacophore found in a wide range of clinically approved drugs with diverse therapeutic applications. tandfonline.com This inherent versatility suggests that N-(3-Ethynylphenyl)-benzenesulfonamide and its future derivatives could be explored for a multitude of diseases beyond any initial area of focus.

Potential new therapeutic areas for investigation include:

Oncology: Many sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comrsc.org The presence of the ethynyl group could also be exploited for targeted drug delivery or as a covalent warhead for specific cancer-related proteins.

Infectious Diseases: Sulfonamides are historically significant as antibacterial agents. tandfonline.com There is ongoing research to develop novel sulfonamides that can overcome existing resistance mechanisms or target other pathogens, including fungi and protozoa. tandfonline.com The unique structure of N-(3-Ethynylphenyl)-benzenesulfonamide could serve as a template for new antimicrobial agents.

Inflammatory and Neurological Disorders: Certain sulfonamide-containing molecules, such as celecoxib, are potent anti-inflammatory agents by selectively inhibiting cyclooxygenase-2 (COX-2). openaccesspub.org Furthermore, benzenesulfonamide derivatives have been investigated as anticonvulsant agents, suggesting a potential role in neurological disorders. acs.org Other research has pointed to their potential as anti-influenza agents by inhibiting viral fusion. nih.gov

Metabolic Diseases: The benzenesulfonamide scaffold is present in some antidiabetic medications. brieflands.com Future research could explore the potential of N-(3-Ethynylphenyl)-benzenesulfonamide derivatives in the management of diabetes and other metabolic conditions.

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic organic chemistry will play a pivotal role in the future exploration of N-(3-Ethynylphenyl)-benzenesulfonamide. The development of more efficient, scalable, and sustainable synthetic routes is crucial for generating a diverse library of analogues for biological screening.

A key area of development will be the application of modern cross-coupling and "click chemistry" reactions. The terminal alkyne of the ethynyl group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net This reaction allows for the efficient and modular assembly of more complex molecules by attaching various azide-containing fragments, thereby rapidly generating diverse compound libraries. mdpi.comrsc.orgresearchgate.net

The following table outlines a comparison of a traditional synthetic route with a modern, click chemistry-based approach for generating derivatives.

| Feature | Traditional Multi-Step Synthesis | Click Chemistry Approach |

| Complexity | Often requires multiple steps with protection/deprotection | Typically a single, high-yielding step |

| Reaction Conditions | Can be harsh, requiring high temperatures or strong reagents | Mild, often performed in aqueous media |

| Purification | Can be challenging due to byproducts | Generally straightforward with high purity products |

| Diversity Generation | Labor-intensive for creating a large library | Ideal for rapid generation of diverse analogues |

Furthermore, research into novel catalytic systems for the synthesis of the core structure itself, such as microwave-assisted cycloisomerization of 2-alkynylanilines, could provide more environmentally friendly and atom-economical pathways to indole-containing sulfonamides and related heterocyclic structures. researchgate.net

Integration with Advanced Biological Screening and Omics Technologies

The future investigation of N-(3-Ethynylphenyl)-benzenesulfonamide will be significantly enhanced by the integration of advanced biological screening and "omics" technologies. These approaches can provide a deeper understanding of the compound's mechanism of action, identify novel biological targets, and facilitate the discovery of predictive biomarkers.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of N-(3-Ethynylphenyl)-benzenesulfonamide derivatives against a wide range of biological targets, accelerating the identification of lead compounds.

Proteomics: Proteomics can be used to identify the protein targets of N-(3-Ethynylphenyl)-benzenesulfonamide on a global scale. acs.org Techniques such as chemical proteomics, where the ethynyl group could be used as a handle for affinity purification, can help to deconstruct the protein-ligand interactions and identify both primary targets and off-target effects. researchgate.net

Genomics and Pharmacogenomics: Genomic approaches, including genome-wide association studies (GWAS), can help to identify genetic factors that may influence an individual's response to sulfonamide-based drugs, including predispositions to hypersensitivity reactions. plos.orgsemanticscholar.org This knowledge is crucial for the future development of personalized medicine strategies. dovepress.comnih.gov

Microbiome Studies: Emerging research is exploring the interaction between sulfonamides and the gut microbiome, including how microbial communities can metabolize these drugs. researchgate.net Understanding these interactions will be important for predicting the in vivo efficacy and potential side effects of new sulfonamide derivatives.

Q & A

Q. What are the standard synthetic routes for N-(3-Ethynylphenyl)-benzenesulfonamide?

The synthesis typically involves sulfonylation of 3-ethynylaniline using benzenesulfonyl chloride under basic conditions. Key steps include:

- Step 1 : Dissolve 3-ethynylaniline in a mixture of aqueous NaOH and THF.

- Step 2 : Slowly add benzenesulfonyl chloride at 0–5°C to minimize side reactions.

- Step 3 : Stir at room temperature for 12–24 hours, followed by extraction with dichloromethane and purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) or using phase-transfer catalysts .

Q. How is N-(3-Ethynylphenyl)-benzenesulfonamide characterized structurally?

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) with refinement using SHELXL for bond-length accuracy (±0.001 Å). Space group assignments (e.g., monoclinic P21/c) are critical for confirming molecular packing .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.5–8.1 ppm (aromatic protons), δ 2.5–3.0 ppm (ethynyl proton).

- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹.

Q. What are common reactivity patterns of the ethynyl group in this compound?

The ethynyl moiety enables:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives.

- Sonogashira Coupling : Palladium-mediated cross-coupling with aryl halides for extended π-conjugated systems. Reaction optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF or THF) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

Conflicting results (e.g., enzyme inhibition vs. activation) may arise from assay conditions. Mitigation strategies include:

- Dose-Response Curves : Test concentrations spanning 0.1 nM–100 µM to identify non-linear effects.

- Control Groups : Compare against structurally similar analogs (e.g., trifluoromethyl or thiophene derivatives) to isolate ethynyl-specific effects . Example data from perfusion pressure studies:

| Group | Compound | Dose (nM) | Effect |

|---|---|---|---|

| I | Control | - | Baseline |

| II | N-(3-Ethynylphenyl)-benzenesulfonamide | 0.001 | Decreased pressure |

| III | Analog (CF₃-substituted) | 0.001 | No change |

| This highlights substituent-dependent activity . |

Q. What computational methods predict binding modes of N-(3-Ethynylphenyl)-benzenesulfonamide to biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase). The ethynyl group may occupy hydrophobic pockets, while sulfonamide interacts with Zn²⁺ active sites.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD values >2.0 Å suggest conformational rearrangements .

Q. How can reaction yields be improved in large-scale synthesis?

- High-Throughput Screening : Test 96 solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/Et₃N) to identify optimal conditions.

- Purification : Employ simulated moving bed (SMB) chromatography for continuous separation, achieving >99% purity at 50 g/day throughput .

Methodological Considerations

Q. What strategies validate crystallographic data quality?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core Modifications : Replace ethynyl with cyano or vinyl groups.

- Substituent Libraries : Synthesize analogs with halogens (Br, Cl) or electron-withdrawing groups (NO₂) at the phenyl ring. Biological testing against cancer cell lines (e.g., MCF-7) and enzymatic targets (e.g., α-glucosidase) reveals pharmacophore requirements .

Data Contradiction Analysis

Q. Why might solubility assays conflict with computational predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.